![molecular formula C₁₅H₅D₄FO₂ B1141233 Fluindione CAS No. 1246820-41-6](/img/structure/B1141233.png)
Fluindione
Vue d'ensemble
Description
Fluindione is a vitamin K antagonist and is used as an anticoagulant . It is an indanedione derivative and is exclusively marketed in France and Luxembourg . It is under investigation for the treatment of Venous Thrombosis, Pulmonary Embolism, Permanent Atrial Fibrillation, and Anticoagulating Treatment on a Duration at Least 12-month-old Superior .
Synthesis Analysis
Fluindione has a long half-life (median, 69 hours), and the concentration that inhibits the synthesis of the clotting factors by 50% varied for each factor, with a median ranging from 0.25 to 2.05 mg.L-1 for factors VII and II, respectively .
Molecular Structure Analysis
The molecular structure of Fluindione is C15H9FO2 . The IUPAC name for Fluindione is 2-(4-Fluorophenyl)-1H-indene-1,3(2H)-dione .
Chemical Reactions Analysis
Fluindione has been associated with several adverse reactions. For instance, it has been linked to calciphylaxis, a serious condition that involves the calcification of blood vessels, leading to skin ulcers and potentially gangrene . It has also been associated with drug reaction with eosinophilia and systemic symptoms (DRESS), a severe drug reaction that causes a rash, fever, and damage to organs such as the liver or kidneys .
Physical And Chemical Properties Analysis
Fluindione has a chemical formula of C15H9FO2 and a molar mass of 240.233 g·mol−1 .
Applications De Recherche Scientifique
Herb-Drug Interactions
Fluindione’s interaction with herbal supplements is a significant area of research. A case report highlighted an abnormal INR level in patients using a combination of fluindione and garlic, suggesting that garlic may increase fluindione metabolism . This points to the importance of understanding how Fluindione interacts with other substances, which can lead to changes in its efficacy and safety profile.
Pharmacokinetics in Elderly Populations
The pharmacokinetic properties of Fluindione have been studied in octogenarians, revealing variability in drug response among elderly inpatients . This research is crucial for optimizing dosing regimens and improving therapeutic outcomes in older adults, who often have different physiological responses to medications.
Pharmacodynamics and Vitamin K Inhibition
Fluindione’s mechanism of action involves the inhibition of vitamin K recycling, which is essential for blood clotting. Studies have modeled this interaction to understand the drug’s pharmacodynamics better . This knowledge is vital for predicting patient responses and adjusting treatment protocols accordingly.
Anticoagulant Therapy Monitoring
Monitoring the effectiveness of anticoagulant therapy with Fluindione is another critical application. The International Normalised Ratio (INR) is used to measure the time it takes for blood to clot and is a standard tool for monitoring patients on Fluindione . Research in this area helps refine the parameters for safe and effective anticoagulation.
Drug Metabolism and Cytochrome P450
Fluindione’s metabolism involves cytochrome P450 enzymes, which are responsible for the oxidative breakdown of various substances within the body. Understanding this process is essential for predicting drug interactions and potential side effects .
Clinical Manifestations Based on Case Studies
Case studies provide valuable insights into the real-world applications of Fluindione, including its therapeutic benefits and potential risks. These studies form the basis for clinical guidelines and patient education on the use of Fluindione as an anticoagulant .
Safety And Hazards
Fluindione should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Orientations Futures
While Fluindione is the most frequently prescribed oral anticoagulant in France, it is not known to be a frequent cause of DRESS. However, the number of reports found is probably underestimated. The seriousness of DRESS, as all immuno-allergic adverse effects, contraindicates Fluindione reintroduction .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)indene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXCEITKQITLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046211 | |
Record name | Fluindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluindione | |
CAS RN |
957-56-2 | |
Record name | Fluindione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluindione [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluindione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13136 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluindione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUINDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of fluindione?
A: Fluindione is a vitamin K antagonist (VKA) that acts as an anticoagulant by inhibiting the enzyme vitamin K epoxide reductase (VKOR). [] VKOR is crucial for regenerating the active, reduced form of vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X in the liver. [] By inhibiting VKOR, fluindione reduces the production of these clotting factors, ultimately leading to anticoagulation. [, ]
Q2: What is the molecular formula and weight of fluindione?
A: Fluindione has the molecular formula C16H12O3 and a molecular weight of 252.27 g/mol. [, ]
Q3: What analytical techniques are commonly used to characterize fluindione?
A: High-performance liquid chromatography (HPLC) with UV detection is a widely employed technique for quantifying fluindione in biological samples and pharmaceutical formulations. [, ] UV spectrophotometry is another useful technique for characterizing and quantifying fluindione, especially in bulk drug substance analysis. [, ]
Q4: How is fluindione absorbed and metabolized in the body?
A: Fluindione is almost completely absorbed from the gastrointestinal tract. [] It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, with some contribution from CYP1A2 and CYP3A4. [, , , ]
Q5: How do genetic factors influence the response to fluindione?
A: Polymorphisms in genes encoding VKORC1 and CYP2C9 significantly influence the individual response to fluindione therapy. [, , , ] Patients with certain VKORC1 genotypes may require lower doses of fluindione to achieve target anticoagulation levels. [] Additionally, CYP2C9 polymorphisms can affect fluindione metabolism, potentially leading to dose adjustments. [, ] Interestingly, unlike with other VKAs like warfarin, CYP2C9 polymorphisms may have a lesser impact on fluindione dose requirements in elderly patients. []
Q6: What are the common clinical indications for fluindione therapy?
A: Fluindione is primarily prescribed for the prevention and treatment of thromboembolic events, such as deep vein thrombosis and pulmonary embolism. [, ] It is also utilized for stroke prevention in individuals with atrial fibrillation, particularly in France where it is more commonly prescribed than warfarin. [, , ]
Q7: What are some known drug interactions with fluindione?
A: Fluindione is known to interact with several medications. For instance, co-administration of fluindione with medications that inhibit CYP2C9, such as miconazole, can lead to an increase in fluindione blood levels and enhance its anticoagulant effect. [] Similarly, high-dose intravenous methylprednisolone has been shown to potentiate the effects of fluindione, likely through CYP450 enzyme inhibition. []
Q8: Are there specific adverse effects associated with fluindione therapy?
A: Similar to other VKAs, bleeding is a significant concern with fluindione use. [, ] Additionally, some individuals may experience hypersensitivity reactions, manifesting as cutaneous, hepatic, or renal disorders. [, , , , , ] These reactions are often associated with fever and eosinophilia. [, , , ]
Q9: Can fluindione cause renal complications?
A: Fluindione has been associated with both acute and chronic nephritis. [, ] While the exact mechanism remains unclear, an immunoallergic reaction is suspected. [, ] Early recognition and fluindione withdrawal are crucial for managing these complications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.